molecular formula C7H7NO2 B3269984 5-Hydroxy-6-methylnicotinaldehyde CAS No. 51947-98-9

5-Hydroxy-6-methylnicotinaldehyde

Cat. No.: B3269984
CAS No.: 51947-98-9
M. Wt: 137.14 g/mol
InChI Key: RZCKRVBPFXTOFV-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylnicotinaldehyde: is a chemical compound with the molecular formula C7H7NO2 . It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methylnicotinaldehyde typically involves the functionalization of the pyridine ring. One common method is the hydroxylation of 6-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxy-6-methylnicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the hydroxyl or aldehyde groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Hydroxy-6-methylnicotinaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical derivatives, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its structural similarity to nicotinamide adenine dinucleotide (NAD) analogs makes it a candidate for exploring metabolic pathways .

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological pathways could lead to new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .

Comparison with Similar Compounds

  • 6-Hydroxy-5-methylnicotinaldehyde
  • 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde
  • 5-Hydroxy-6-methyl-3-pyridinecarboxaldehyde

Comparison: 5-Hydroxy-6-methylnicotinaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and binding properties, distinguishing it from other similar compounds. For example, 6-Hydroxy-5-methylnicotinaldehyde has the hydroxyl and methyl groups swapped, which can lead to different chemical and biological behaviors .

Properties

IUPAC Name

5-hydroxy-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-7(10)2-6(4-9)3-8-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKRVBPFXTOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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